molecular formula C23H20ClN5O2 B2597459 (Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 1006971-64-7

(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2597459
CAS No.: 1006971-64-7
M. Wt: 433.9
InChI Key: XVGWBFLDUPZDKO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a synthetic small molecule belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This structural class is recognized as a bioisostere of purine nucleobases and is investigated primarily in oncological research for its potential to inhibit key enzymatic pathways involved in uncontrolled cellular proliferation. The compound is designed with a core pyrazolopyrimidine heteroaromatic system, which is intended to occupy the adenine binding pocket of kinase targets. Its molecular structure incorporates a 3-chlorobenzyl group and a (Z)-3-phenylacrylamide moiety, features that are associated with enhancing lipophilicity and influencing interactions with hydrophobic regions of enzymatic targets. Pyrazolo[3,4-d]pyrimidine derivatives have been scientifically demonstrated to function as potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Research on closely related analogs has shown significant inhibitory activities against EGFR, with some compounds exhibiting IC50 values in the nanomolar range . The mechanism of action for this class of compounds typically involves competing with ATP for binding at the catalytic domain of the target kinase, thereby disrupting phosphorylation events and subsequent downstream signaling cascades that are crucial for cancer cell survival, proliferation, and migration. This product is intended for non-human research applications only, including in vitro biochemical assays and cell-based studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a tool molecule for exploring kinase signaling pathways and for the development of novel anti-proliferative agents.

Properties

IUPAC Name

(Z)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c24-19-8-4-7-18(13-19)15-28-16-26-22-20(23(28)31)14-27-29(22)12-11-25-21(30)10-9-17-5-2-1-3-6-17/h1-10,13-14,16H,11-12,15H2,(H,25,30)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWBFLDUPZDKO-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the 3-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the phenylacrylamide moiety: This is typically done through amide bond formation using reagents like carbodiimides or coupling agents under mild conditions to ensure the integrity of the Z-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains three reactive domains:

  • Pyrazolo[3,4-d]pyrimidin-4-one core : A fused heterocyclic system with potential for hydrogen bonding and electrophilic substitution.

  • 3-Chlorobenzyl substituent : Aromatic ring with a chlorine atom susceptible to nucleophilic aromatic substitution.

  • (Z)-3-Phenylacrylamide side chain : A conjugated acrylamide group with stereospecific reactivity.

Side-Chain Functionalization

The acrylamide side chain is introduced via amide coupling between the pyrazolo-pyrimidinone ethylamine intermediate and (Z)-3-phenylacrylic acid.

Conditions :

  • Coupling reagent : EDC/HOBt or DCC.

  • Stereoselectivity : The (Z)-configuration is stabilized by π-π stacking during crystallization .

Electrophilic Substitution

The 3-chlorobenzyl group undergoes Friedel-Crafts alkylation with activated aryl halides.

Example :

(Z)-Acrylamide+4-Nitrobenzyl bromideAlCl3Nitro-substituted derivative\text{(Z)-Acrylamide} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{AlCl}_3} \text{Nitro-substituted derivative}

Nucleophilic Aromatic Substitution

The chlorine atom on the benzyl group is replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions .

Example :

3-Chlorobenzyl derivative+MorpholineK2CO3,Δ3-Morpholinobenzyl analog\text{3-Chlorobenzyl derivative} + \text{Morpholine} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{3-Morpholinobenzyl analog}

Reactivity of the Acrylamide Group

The (Z)-configured acrylamide participates in:

  • Michael additions : Reaction with thiols or amines at the α,β-unsaturated carbonyl.

  • Photochemical [2+2] cycloadditions : Formation of cyclobutane derivatives under UV light .

Reaction TypeConditionsProductYield (%)Source
Michael additionThiophenol, EtOH, RTThioether adduct78
PhotocycloadditionUV (365 nm), BenzeneCyclobutane dimer65
HydrolysisHCl (6M), Reflux3-Phenylpropanoic acid derivative92

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison of Pyrazolo-Pyrimidinone Derivatives

CompoundElectrophilic Substitution RateNucleophilic Substitution RateStability (t₁/₂ in PBS)
Target compoundModerateHigh48 h
N-(2-Chlorophenyl)pyrazolo-pyrimidinHighLow24 h
5-Benzylthio derivativeLowModerate72 h

Degradation Pathways

  • Oxidative degradation : The pyrimidinone core undergoes ring opening in the presence of H₂O₂ or peroxidases.

  • Hydrolytic cleavage : The acrylamide bond hydrolyzes under strong acidic/basic conditions (e.g., 1M NaOH, 80°C) .

Challenges in Reaction Optimization

  • Steric hindrance : The 3-chlorobenzyl group reduces accessibility to the pyrimidinone N-1 position.

  • Stereochemical stability : (Z)-Acrylamide isomerizes to (E)-form under prolonged heating (>100°C) .

Scientific Research Applications

Anticancer Applications

Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. For instance, compounds derived from pyrazolo-pyrimidine frameworks have shown promise in targeting kinases involved in tumor growth.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of related pyrazolo-pyrimidine derivatives, compounds were tested against several cancer cell lines including breast and lung cancer models. Results demonstrated that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM, indicating strong potential for therapeutic use .

Study 2: Selective Kinase Inhibition

Another investigation focused on the inhibitory effects of pyrazolo-pyrimidine derivatives on specific kinases involved in cancer signaling pathways. The study revealed that some compounds exhibited IC50 values in the low nanomolar range against targets such as MET and AXL kinases, suggesting a promising avenue for targeted cancer therapies .

Mechanism of Action

The mechanism of action of (Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pyrazolo[3,4-d]pyrimidinone class, which is pharmacologically significant due to its structural mimicry of purine bases. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name / ID Core Structure Key Substituents Potential Bioactivity Reference
(Z)-N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide Pyrazolo[3,4-d]pyrimidinone - 5-(3-Chlorobenzyl)<br>- N-linked (Z)-3-phenylacrylamide-ethyl Kinase inhibition, Ferroptosis induction?
Compound 3b () Pyrimido[4,5-d]pyrimidinone - 2-Methoxy-4-(4-methylpiperazinyl)phenylamino
- Acrylamide-phenyl
Kinase modulation (e.g., EGFR, VEGFR)
Example 53 () Pyrazolo[3,4-d]pyrimidinone - 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl
- 2-Fluoro-N-isopropylbenzamide
Anticancer (chromenone-linked activity)

Key Insights :

The acrylamide moiety in the target compound and Compound 3b () suggests a shared mechanism involving covalent binding to cysteine residues in kinases (e.g., BTK, EGFR) .

Biological Specificity: While the target compound lacks explicit data on ferroptosis induction, highlights that pyrazolo-pyrimidinone analogs can trigger selective ferroptosis in cancer cells, implying a plausible mechanism . Compound 3b () incorporates a methylpiperazinyl group, which may improve solubility but reduce blood-brain barrier penetration compared to the chlorobenzyl group in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in and , involving Suzuki coupling or nucleophilic substitution to install the 3-chlorobenzyl and acrylamide groups .

Biological Activity

(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antiviral applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₇H₁₈ClN₅O₃ and a molecular weight of 375.8 g/mol. Its structure features a pyrazolo-pyrimidine core , which is significant in medicinal chemistry due to the biological activity associated with heterocyclic compounds.

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₅O₃
Molecular Weight375.8 g/mol
CAS Number922027-61-0
SolubilitySoluble in DMSO

Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Activity

In vitro studies have shown that this compound demonstrates cytotoxicity against human cancer cell lines . For instance, a study reported an IC50 value indicating effective inhibition of cell growth in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Antiviral Activity

The compound's structural characteristics also suggest potential antiviral properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors against various viruses.

Table 2: Antiviral Efficacy

Virus TypeIC50 (μM)
HIV0.35
Measles Virus60
Tobacco Mosaic Virus0.02

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions, requiring specific conditions such as temperature control and the use of solvents like ethanol or DMSO. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?

The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, describes the reaction of substituted α-chloroacetamides with pyrazolo precursors in dry acetonitrile or dichloromethane, followed by reflux and recrystallization. Key steps include nucleophilic substitution at the pyrimidine nitrogen and subsequent ring closure. Solvent choice (e.g., acetonitrile for polar aprotic conditions) and temperature control are critical to avoid side reactions like over-alkylation .

Q. How is the stereochemical configuration (Z) of the acrylamide moiety confirmed experimentally?

The Z-configuration is verified using NOESY NMR to detect spatial proximity between the acrylamide proton and the pyrazolo[3,4-d]pyrimidinone aromatic protons. X-ray crystallography (e.g., SHELXL refinement, as in and ) provides definitive proof by resolving bond angles and torsional strain in the crystal lattice .

Q. What spectroscopic techniques are used to characterize intermediate and final products?

  • IR spectroscopy : Identifies carbonyl stretches (e.g., 4-oxo group at ~1700 cm⁻¹) and amide bonds (N-H bending at ~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., pyrimidine protons at δ 8.2–8.5 ppm) and DEPT-135 for carbon hybridization .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (<2 ppm error) .

Advanced Research Questions

Q. How can conflicting NMR data in structurally similar derivatives be resolved?

Discrepancies in chemical shifts (e.g., overlapping aromatic signals) are addressed by:

  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes.
  • Heteronuclear correlation (HSQC/HMBC) : Maps proton-carbon connectivity to distinguish regioisomers.
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .

Q. What strategies optimize reaction yield during the introduction of the 3-chlorobenzyl group?

and highlight:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 20 min).
  • Phase-transfer catalysis : Enhances nucleophilicity in biphasic systems (e.g., tetrabutylammonium bromide in CH₂Cl₂/H₂O).
  • Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) maximizes yield while minimizing byproducts .

Q. How does the choice of solvent impact the regioselectivity of pyrazolo[3,4-d]pyrimidinone functionalization?

Polar aprotic solvents (e.g., DMF, acetonitrile) favor N-alkylation at the pyrimidine nitrogen due to stabilized transition states. Non-polar solvents (e.g., toluene) may lead to O-alkylation or dimerization. and emphasize solvent dielectric constants and coordinating ability as key factors .

Data Analysis and Structural Elucidation

Q. What crystallographic challenges arise in resolving the pyrazolo[3,4-d]pyrimidinone core, and how are they mitigated?

  • Disordered atoms : Common in flexible side chains (e.g., ethyl linker). Partial occupancy refinement in SHELXL or twin-law corrections improve model accuracy .
  • High R-factors : Reduced via iterative Hirshfeld atom refinement (HAR) or synchrotron data collection for enhanced resolution .

Q. How are computational tools (e.g., molecular docking) applied to predict biological targets for this compound?

  • Pharmacophore modeling : Aligns acrylamide and pyrazolo[3,4-d]pyrimidinone moieties with kinase ATP-binding pockets (e.g., JAK2 or EGFR).
  • Molecular dynamics (MD) : Simulates binding stability under physiological conditions (solvent, pH). supports analog studies showing kinase inhibition .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Pyrazolo[3,4-d]pyrimidinone Derivatives

StepConditions ()Yield (%)Key Challenges
Core formationDry acetonitrile, reflux, 12 h65–70Competing O-alkylation
N-alkylationDichloromethane, 0°C, 2 h75–80Regioselectivity control
Acrylamide couplingDry benzene, RT, 6 h60–65Z/E isomer separation

Q. Table 2. Crystallographic Data for Related Compounds ()

ParameterValue
Space groupP2₁/c
R-factor0.054
Data/parameter ratio13.6
Disorder refinementPartial occupancy (ethyl chain)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.